molecular formula C6H7FN2O3 B14598211 5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 60447-87-2

5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14598211
CAS No.: 60447-87-2
M. Wt: 174.13 g/mol
InChI Key: MFRPGGWOMWHGRO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced at the 5-position of the pyrimidine ring. The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and purification steps to achieve high yields and purity. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: It has potential as an anticancer agent due to its ability to

Properties

CAS No.

60447-87-2

Molecular Formula

C6H7FN2O3

Molecular Weight

174.13 g/mol

IUPAC Name

5-fluoro-1-(methoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C6H7FN2O3/c1-12-3-9-2-4(7)5(10)8-6(9)11/h2H,3H2,1H3,(H,8,10,11)

InChI Key

MFRPGGWOMWHGRO-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

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